Ftalato de Monopentilo

Descripción general

Descripción

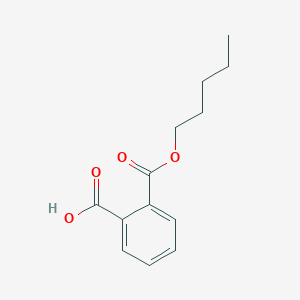

Monopentyl Phthalate: monopentyl phthalate , is an organic compound with the molecular formula C13H16O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic materials .

Aplicaciones Científicas De Investigación

Monopentyl Phthalate has various applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.

Industry: Widely used in the manufacturing of flexible PVC products, coatings, adhesives, and sealants.

Mecanismo De Acción

Monopentyl Phthalate, also known as 2-pentoxycarbonylbenzoic acid, 1,2-Benzenedicarboxylic acid monopentyl ester, or Monoamyl Phthalate, is a phthalic acid monoester . It is a compound of interest due to its potential effects on human health. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Phthalates, including Monopentyl Phthalate, are known to be endocrine-disrupting chemicals . They can interact with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can modify the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .

Biochemical Pathways

Phthalates are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . Biodegradation of phthalates using microorganisms could play a significant role . This process provides a more efficient and sustainable method than physical and chemical technologies .

Pharmacokinetics

It is known that after entering the human body, phthalates are rapidly metabolised and excreted via urine .

Result of Action

Phthalate exposure can induce reproductive disorders at various regulatory levels . They may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females . In terms of neurological health, phthalates can induce disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Monopentyl Phthalate. Phthalates have become a pervasive environmental contaminant because of their widespread applications . They are said to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Análisis Bioquímico

Cellular Effects

They can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Molecular Mechanism

Phthalates, including Monopentyl Phthalate, are thought to induce multi-organ damage through several mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and altering the expression and activity of important antioxidant enzymes .

Transport and Distribution

Due to their chemical properties, phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Subcellular Localization

Phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monopentyl Phthalate can be synthesized through the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with pentanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction and drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of 1,2-benzenedicarboxylic acid, monopentyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor where phthalic acid and pentanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Monopentyl Phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and pentanol.

Transesterification: The ester can react with another alcohol to form a different ester and release pentanol.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to form phthalic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Hydrolysis: Phthalic acid and pentanol.

Transesterification: A different ester and pentanol.

Oxidation: Phthalic acid.

Comparación Con Compuestos Similares

- 1,2-Benzenedicarboxylic acid, monobutyl ester

- 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester

- 1,2-Benzenedicarboxylic acid, diethyl ester

Comparison: Monopentyl Phthalate is unique in its specific ester group, which imparts distinct physical and chemical properties compared to other phthalate esters. For example, it has a different boiling point, solubility, and plasticizing efficiency. Its specific interactions with biological systems also differ, making it a subject of interest in studies on endocrine disruption and environmental impact .

Actividad Biológica

Monopentyl phthalate (MPP) is a member of the phthalate family, which are commonly used as plasticizers in various industrial applications. Understanding the biological activity of MPP is crucial due to its potential impact on human health and the environment. This article reviews the biological activities associated with MPP, including its effects on endocrine function, reproductive health, and potential therapeutic applications.

Overview of Monopentyl Phthalate

Monopentyl phthalate is a monoester derived from phthalic acid, primarily used in the production of flexible plastics. It is important to note that while MPP shares structural similarities with other phthalates, its biological activity can vary significantly.

1. Endocrine Disruption

Phthalates, including MPP, are recognized as endocrine disruptors. They can interfere with hormonal balance by mimicking or blocking hormones and disrupting the endocrine system. Research indicates that exposure to MPP may lead to alterations in reproductive hormone levels, potentially affecting fertility and developmental processes.

- Case Study : A longitudinal study involving 168 children showed associations between urinary levels of phthalate metabolites and hormonal changes, such as lower levels of adrenal androgens in girls and altered testosterone levels in boys .

2. Reproductive Health Effects

Exposure to MPP has been linked to adverse reproductive outcomes. Studies have shown that phthalates can impair testicular function and alter androgen signaling pathways.

- Research Findings : Animal studies have demonstrated that prenatal exposure to phthalates can result in malformations in the male reproductive tract and decreased fertility rates .

3. Neurotoxicity and Immunotoxicity

Recent studies suggest that MPP may exert neurotoxic effects, particularly during developmental stages. It has been shown to activate stress response pathways in neuronal cells.

- Experimental Evidence : In zebrafish models, exposure to MPP led to significant oxidative stress responses, indicating potential neurotoxic effects .

The biological activities of MPP can be attributed to its interaction with various molecular targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : MPP activates PPARs, which play crucial roles in regulating metabolic processes and may mediate some of the toxic effects observed with phthalate exposure .

- Antioxidant Response : MPP has been shown to affect the antioxidant defense mechanisms in aquatic models, leading to increased susceptibility to oxidative damage .

Data Table

The following table summarizes key findings related to the biological activity of monopentyl phthalate:

Propiedades

IUPAC Name |

2-pentoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGPRAKRYDSZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179281 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-56-8 | |

| Record name | Mono-n-pentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.